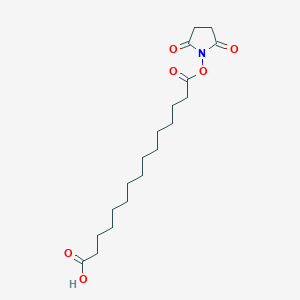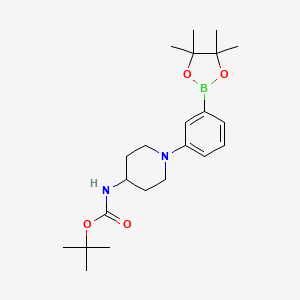
3-(Chloromethyl)picolinonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)picolinonitrile hydrochloride is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of picolinonitrile, where a chloromethyl group is attached to the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)picolinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Major Products
Nucleophilic Substitution: Produces substituted picolinonitriles.
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Forms primary amines.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)picolinonitrile hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)picolinonitrile hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can also undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the nitrile group.
3-Chloro-5-(chloromethyl)picolinonitrile: Contains an additional chlorine atom on the pyridine ring.
3-(Hydroxymethyl)picolinonitrile: The chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness
3-(Chloromethyl)picolinonitrile hydrochloride is unique due to the presence of both chloromethyl and nitrile groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.
Eigenschaften
Molekularformel |
C7H6Cl2N2 |
|---|---|
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
3-(chloromethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
InChI-Schlüssel |
MPDMIGDZYAODPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C#N)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
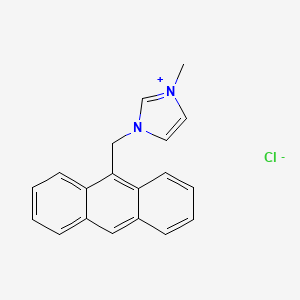
![5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13661668.png)
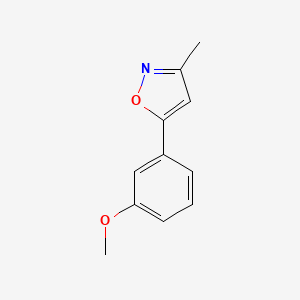
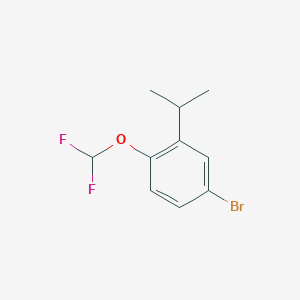

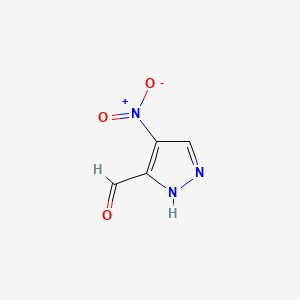
![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

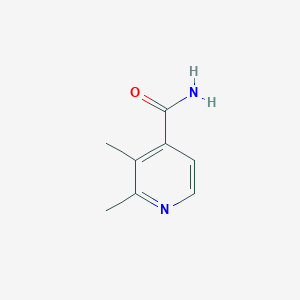
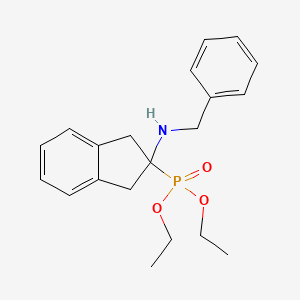
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)
